molecular formula C23H22N4O3S B11246529 1,1'-[3-(4-methoxybenzyl)-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-(4-methoxybenzyl)-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11246529
M. Wt: 434.5 g/mol
InChI Key: SQXYKOVIUMRIGH-UHFFFAOYSA-N
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Description

1-{7-ACETYL-3-[(4-METHOXYPHENYL)METHYL]-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various functional groups such as acetyl, methoxyphenyl, and methylphenyl

Preparation Methods

The synthesis of 1-{7-ACETYL-3-[(4-METHOXYPHENYL)METHYL]-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole and thiadiazine rings, followed by the introduction of the acetyl, methoxyphenyl, and methylphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-{7-ACETYL-3-[(4-METHOXYPHENYL)METHYL]-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds or other reactive sites in the molecule, leading to the formation of addition products.

Scientific Research Applications

1-{7-ACETYL-3-[(4-METHOXYPHENYL)METHYL]-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-{7-ACETYL-3-[(4-METHOXYPHENYL)METHYL]-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups and structural features allow it to bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{7-ACETYL-3-[(4-METHOXYPHENYL)METHYL]-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar reactivity and applications.

    Thiadiazine derivatives: Compounds with the thiadiazine ring may exhibit similar chemical and biological properties.

    Acetyl-substituted compounds: These compounds have the acetyl group, which can influence their reactivity and interactions.

The uniqueness of 1-{7-ACETYL-3-[(4-METHOXYPHENYL)METHYL]-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL}ETHAN-1-ONE lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[5-acetyl-3-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C23H22N4O3S/c1-14-5-9-18(10-6-14)21-22(15(2)28)31-23-25-24-20(27(23)26(21)16(3)29)13-17-7-11-19(30-4)12-8-17/h5-12H,13H2,1-4H3

InChI Key

SQXYKOVIUMRIGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)CC4=CC=C(C=C4)OC)C(=O)C

Origin of Product

United States

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